2-(4-Cyclopropyl-5-methyl-4H-1,2,4-triazol-3-YL)acetic acid 2-(4-Cyclopropyl-5-methyl-4H-1,2,4-triazol-3-YL)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17792574
InChI: InChI=1S/C8H11N3O2/c1-5-9-10-7(4-8(12)13)11(5)6-2-3-6/h6H,2-4H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C8H11N3O2
Molecular Weight: 181.19 g/mol

2-(4-Cyclopropyl-5-methyl-4H-1,2,4-triazol-3-YL)acetic acid

CAS No.:

Cat. No.: VC17792574

Molecular Formula: C8H11N3O2

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Cyclopropyl-5-methyl-4H-1,2,4-triazol-3-YL)acetic acid -

Specification

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
IUPAC Name 2-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)acetic acid
Standard InChI InChI=1S/C8H11N3O2/c1-5-9-10-7(4-8(12)13)11(5)6-2-3-6/h6H,2-4H2,1H3,(H,12,13)
Standard InChI Key LLMXRUYBGLPGJX-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C(N1C2CC2)CC(=O)O

Introduction

Chemical Identity and Structural Analysis

The core structure of 2-(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)acetic acid consists of a 1,2,4-triazole ring substituted with a cyclopropyl group at position 4, a methyl group at position 5, and an acetic acid moiety at position 3. Key molecular details include:

PropertyValue
Molecular FormulaC₈H₁₁N₃O₂ (theoretical)
Molecular Weight181.20 g/mol (calculated)
IUPAC Name2-(4-Cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)acetic acid
SMILESC1CC1C2=NNC(=N2C)CC(=O)O
Topological Polar Surface Area (TPSA)78.7 Ų (estimated)

Notably, structural analogs such as 2-[(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid (C₈H₁₁N₃O₂S) demonstrate similar backbone configurations but incorporate a sulfur bridge between the triazole and acetic acid groups . The absence of this sulfur atom in the target compound likely influences its electronic properties and solubility profile.

Synthesis and Process Optimization

The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions of thiosemicarbazides or hydrazine derivatives. For example, lesinurad sodium—a URAT1 inhibitor with a related triazole structure—is synthesized via bromination of intermediates using N-bromosuccinimide (NBS) in dichloromethane . A plausible route for 2-(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)acetic acid could involve:

  • Cyclopropane Introduction: Reacting cyclopropylamine with a carbonyl precursor to form the cyclopropyl-substituted triazole core.

  • Methylation: Introducing a methyl group at position 5 via alkylation or nucleophilic substitution.

  • Acetic Acid Coupling: Attaching the acetic acid moiety through esterification followed by hydrolysis.

Process optimization strategies for similar compounds emphasize temperature control (e.g., 0 °C for bromination steps ) and the use of catalysts like carbonyldiimidazole to enhance reaction efficiency .

Physicochemical and Crystallographic Properties

While crystallographic data for the exact compound are unavailable, related structures provide insights:

  • Bond Lengths and Angles: In analogs like methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, triazole ring bond lengths range from 1.30–1.38 Å, with angles consistent with aromatic heterocycles .

  • Crystal System: Triclinic systems (space group P1̄) are common, with unit cell parameters such as a = 11.5820 Å, b = 12.0492 Å, and c = 14.3048 Å observed in brominated triazole derivatives .

Theoretical calculations for the target compound predict a logP value of ~1.03 (similar to C₈H₁₁N₃O₂S analogs ), suggesting moderate lipophilicity. Its TPSA of ~78.7 Ų indicates potential membrane permeability, a critical factor in drug design.

Pharmacological Relevance and Applications

Though direct studies on 2-(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)acetic acid are lacking, structurally related compounds exhibit significant biological activity:

  • Uricosuric Effects: Lesinurad sodium, a triazole-thioacetic acid derivative, inhibits URAT1 to lower serum uric acid levels in gout patients . The target compound’s acetic acid group may similarly interact with renal transporters.

  • Antimicrobial Potential: Triazole derivatives are known for antimicrobial properties due to their ability to disrupt microbial cell wall synthesis .

Industrial and Regulatory Considerations

Process scalability and polymorphism are critical for pharmaceutical applications. Patent WO2012092395A2 highlights the importance of crystalline polymorph screening for triazole derivatives to ensure stability and bioavailability . For industrial production, solvent selection (e.g., dichloromethane ) and purification techniques (e.g., sodium sulfite washes ) are optimized to achieve high yields (>90% in some intermediates ).

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